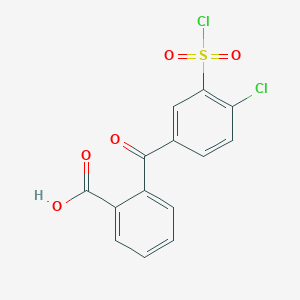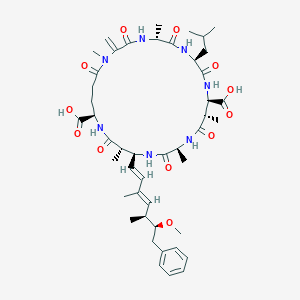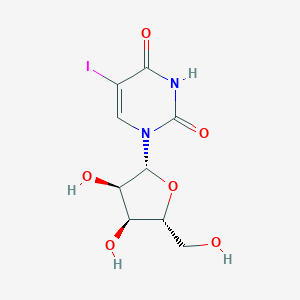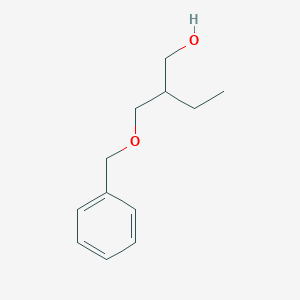
2-(Benzyloxymethyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxymethyl)butan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is also known as BnOBu, and it is a colorless liquid with a molecular weight of 206.29 g/mol.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxymethyl)butan-1-ol has several potential applications in scientific research. One of the main uses of this compound is in the synthesis of other compounds. BnOBu can be used as a protecting group for alcohols, which allows for the selective functionalization of other parts of the molecule. This makes it a useful tool for organic synthesis, especially in the production of complex natural products.
Wirkmechanismus
The exact mechanism of action of 2-(Benzyloxymethyl)butan-1-ol is not well understood. However, it is believed that the compound works by inhibiting certain enzymes in the body, which can lead to changes in cellular signaling pathways. This can have downstream effects on various physiological processes, including gene expression, protein synthesis, and cell proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(Benzyloxymethyl)butan-1-ol can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Additionally, the compound has been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Benzyloxymethyl)butan-1-ol in lab experiments is its high purity and stability. The compound is relatively easy to synthesize, and it can be purified to a high degree using standard techniques. However, one of the limitations of using BnOBu is that it can be difficult to remove the protecting group once it has been added to a molecule. This can limit the usefulness of the compound in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(Benzyloxymethyl)butan-1-ol. One area of interest is in the development of new anti-cancer agents based on the structure of the compound. Additionally, there may be potential applications for BnOBu in the treatment of other diseases, such as inflammatory bowel disease. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential effects on various physiological processes.
Conclusion:
In conclusion, 2-(Benzyloxymethyl)butan-1-ol is a chemical compound with several potential applications in scientific research. The compound can be synthesized relatively easily and is stable and pure. It has been shown to have anti-cancer and anti-inflammatory effects, among other biochemical and physiological effects. Further research is needed to fully understand the potential applications of BnOBu and its mechanism of action.
Synthesemethoden
The synthesis of 2-(Benzyloxymethyl)butan-1-ol involves the reaction of butan-1-ol with benzyl chloromethyl ether in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography. The yield of the reaction is typically around 70-80%, and the purity of the product can be confirmed using NMR spectroscopy.
Eigenschaften
IUPAC Name |
2-(phenylmethoxymethyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-11(8-13)9-14-10-12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPPRLBGJFRPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)COCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Phenylmethoxy)methyl]-1-butanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

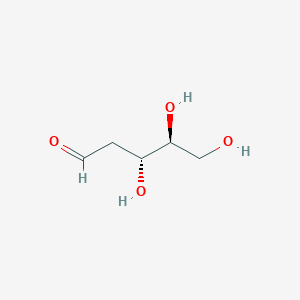
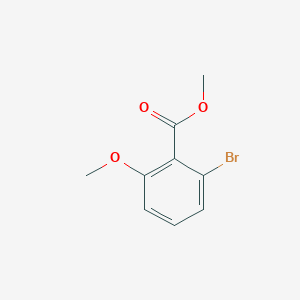
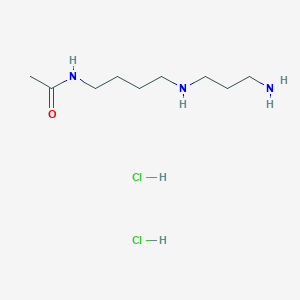
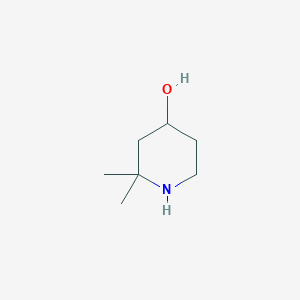
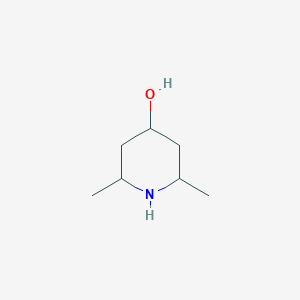
![1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B30993.png)
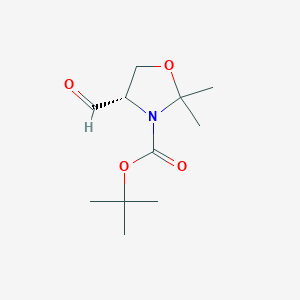
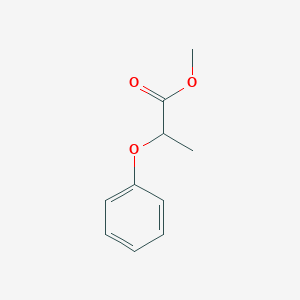
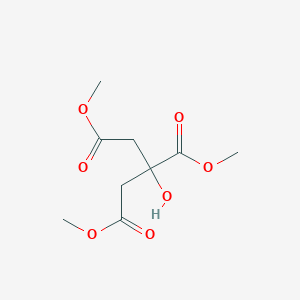
![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)
